[2,2'-Bithiophene]-5,5'-dicarboxylic acid
Overview
Description
[2,2'-Bithiophene]-5,5'-dicarboxylic acid is a useful research compound. Its molecular formula is C10H6O4S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Studies : [2,2'-Bithiophene]-5,5'-dicarboxylic acid was studied for its structural and spectroscopic properties. Researchers obtained its crystal structure from in-situ decarboxylation during solvothermal treatment and conducted UV-Vis absorption and fluorescence spectroscopies, modeling these molecules using density functional theory (DFT) (Einkauf, Mathivathanan, & Lill, 2016).
Electronic Properties in Carboxylic Acid Substituted Bithiophenes : The structural and electronic properties of carboxylic acid-substituted 2,2′-bithiophenes were examined using quantum mechanical methods based on DFT. This research helps in understanding how carboxylic acid substitution affects the energy gap in these molecules (Casanovas, Zanuy, & Alemán, 2005).
Luminescent Properties in Metal-Organic Frameworks (MOFs) : this compound was used in the creation of MOFs with luminescent properties. These frameworks demonstrated unique emission spectra and lifetimes, contributing to the study of energy transfer in such systems (Earl, Patrick, & Wolf, 2012).
Nitroaromatic Sensing in Coordination Polymers : A lanthanide-containing coordination polymer composed of 2,2′-bithiophene-5,5′-dicarboxylic acid demonstrated the ability to sense a variety of nitroaromatic species. Its luminescence was quenched upon the addition of nitroaromatic species, indicating potential applications in chemical sensing (Einkauf, Ortega, Mathivathanan, & Lill, 2017).
Synthesis of Arylated Bithiophenes : this compound was involved in palladium-catalyzed arylation reactions. This study highlights its role in the synthesis of diarylated bithiophenes, important for organic semiconductors and related materials (Yokooji, Satoh, Miura, & Nomura, 2004).
Synthesis of Bithiophene-based Dicarboxaldehydes : The compound was used in the synthesis of bithiophene dicarboxaldehydes, serving as electron-rich building blocks for organic semiconductors. This highlights its utility in the development of new materials (Bhuwalka, Mike, Intemann, Ellern, & Jeffries-El, 2015).
Safety and Hazards
It is corrosive, reacts violently with water, and may evolve flammable hydrogen gas when in contact with metals .
Future Directions
Research on [2,2’-Bithiophene]-5,5’-dicarboxylic acid could explore its applications in organic electronics, such as organic field-effect transistors (OFETs) or other optoelectronic devices. Investigating its behavior in different environments and optimizing its properties for specific applications would be valuable .
Mechanism of Action
Target of Action
The primary targets of [2,2’-Bithiophene]-5,5’-dicarboxylic acid are currently unknown. The compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to elucidate these effects .
Action Environment
Properties
IUPAC Name |
5-(5-carboxythiophen-2-yl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHBQSCUXNBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353742 | |
Record name | [2,2'-Bithiophene]-5,5'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3515-34-2 | |
Record name | [2,2'-Bithiophene]-5,5'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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